(Z)-Nona-1,6-dien-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-Nona-1,6-dien-3-ol is an organic compound characterized by its unique structure, which includes a nonane backbone with two double bonds at positions 1 and 6, and a hydroxyl group at position 3
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-Nona-1,6-dien-3-ol typically involves the use of alkenes and alcohols as starting materials. One common method is the hydroboration-oxidation of 1,6-nonadiene, which involves the addition of borane (BH3) to the double bonds, followed by oxidation with hydrogen peroxide (H2O2) in the presence of a base such as sodium hydroxide (NaOH). This reaction yields this compound with high regioselectivity and stereoselectivity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve catalytic processes that utilize transition metal catalysts to facilitate the addition of hydroxyl groups to the nonane backbone. These methods are designed to be efficient and cost-effective, allowing for large-scale production of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
(Z)-Nona-1,6-dien-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bonds can be reduced to single bonds using hydrogenation.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium or platinum catalyst is typically used for hydrogenation.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to replace the hydroxyl group with a halogen.
Major Products Formed
Oxidation: Nonanone or nonanal.
Reduction: Nona-1,6-diene.
Substitution: Halogenated nonenes.
Wissenschaftliche Forschungsanwendungen
(Z)-Nona-1,6-dien-3-ol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of (Z)-Nona-1,6-dien-3-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites of enzymes, influencing their activity. The double bonds may also participate in various biochemical pathways, affecting cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(E)-Nona-1,6-dien-3-ol: Similar structure but with different stereochemistry.
Nona-1,6-dien-3-one: Contains a ketone group instead of a hydroxyl group.
Nona-1,6-dien-3-amine: Contains an amine group instead of a hydroxyl group.
Uniqueness
(Z)-Nona-1,6-dien-3-ol is unique due to its specific stereochemistry and the presence of both double bonds and a hydroxyl group. This combination of features allows it to participate in a variety of chemical reactions and interact with biological systems in distinct ways, making it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
66972-01-8 |
---|---|
Molekularformel |
C9H16O |
Molekulargewicht |
140.22 g/mol |
IUPAC-Name |
(6Z)-nona-1,6-dien-3-ol |
InChI |
InChI=1S/C9H16O/c1-3-5-6-7-8-9(10)4-2/h4-6,9-10H,2-3,7-8H2,1H3/b6-5- |
InChI-Schlüssel |
LVQCRSHIONXSCD-WAYWQWQTSA-N |
Isomerische SMILES |
CC/C=C\CCC(C=C)O |
Kanonische SMILES |
CCC=CCCC(C=C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.